LogP Shift of +2.37 vs Unsubstituted and +1.70 vs 2-Methyl Analog Confers Superior Membrane Permeability Potential
The target compound exhibits a LogP of 0.85 , representing a substantial increase in lipophilicity compared to (pyrimidin-4-yl)methanol (LogP -1.52) and (2-methylpyrimidin-4-yl)methanol (LogP -0.85) . The ΔLogP of +2.37 versus the unsubstituted analog and +1.70 versus the 2-methyl analog indicates markedly enhanced hydrophobicity, which correlates with improved passive membrane permeability according to Lipinski and related drug-likeness guidelines.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | 0.85 |
| Comparator Or Baseline | Unsubstituted pyrimidine-4-ylmethanol: -1.52; 2-methylpyrimidin-4-ylmethanol: -0.85 |
| Quantified Difference | ΔLogP +2.37 vs unsubstituted; ΔLogP +1.70 vs 2-methyl |
| Conditions | Computed partition coefficient (algorithm unspecified but standard across sources) |
Why This Matters
Higher lipophilicity improves potential for passive membrane permeability, a critical factor in crossing biological barriers such as the blood-brain barrier in CNS drug discovery programs.
